

TNFSF14-Derived Peptide 7: A Modulator of Insulin Signaling

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Compound of Interest

Compound Name: Peptide 7

Cat. No.: B1576982

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A peptide derived from the Tumor Necrosis Factor Superfamily Member 14 (TNFSF14), also referred to as LIGHT, has been identified as "**Peptide 7**". This peptide has demonstrated potential in modulating metabolic pathways, particularly insulin signaling.

Cellular Targets and Mechanism of Action

This **Peptide 7** has been shown to enhance insulin signaling and fatty acid oxidation in skeletal muscle cells.[1] This suggests a potential therapeutic role in conditions associated with insulin resistance, such as type 2 diabetes. The peptide is linked to the activation of key metabolic signaling pathways, including the insulin, AMPK, and FoxO signaling pathways.[1]

Quantitative Data

While specific binding affinities (K_D values) or half-maximal inhibitory/effective concentrations (IC_{50} / EC_{50}) are not detailed in the provided search results, one study notes a statistically significant reduction in hyperinsulinemia in mice on a high-fat diet treated with this peptide ($p=0.0023$ compared to vehicle).[1]

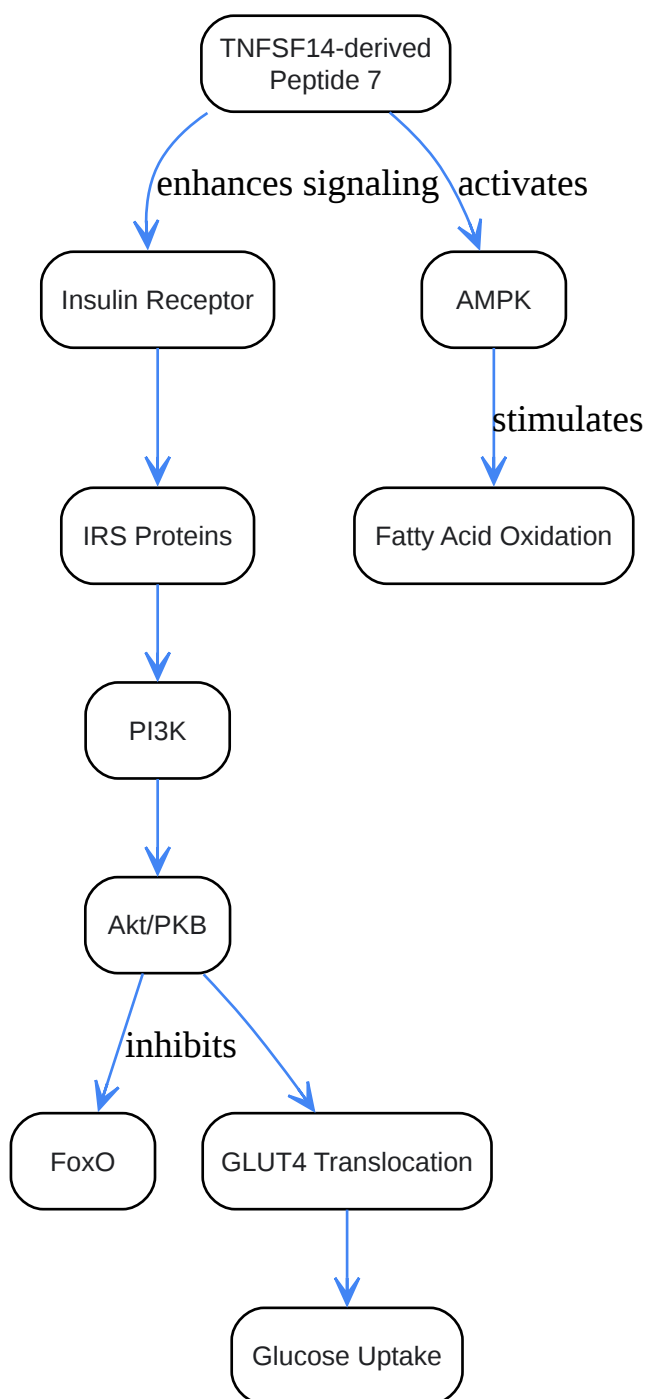
Parameter	Value	Cell/Animal Model	Reference
Reduction in Hyperinsulinemia	p = 0.0023	High-Fat Diet-induced obese mice	[1]

Experimental Protocols

The precise protocols for the initial identification of the cellular targets of this specific **Peptide 7** are not explicitly detailed in the search results. However, standard methodologies for such investigations would likely include:

- Affinity Chromatography/Pull-down Assays coupled with Mass Spectrometry: To identify binding partners of the peptide in skeletal muscle cell lysates.
- Western Blotting: To analyze the phosphorylation status of key proteins in the insulin, AMPK, and FoxO signaling pathways upon peptide treatment.
- Glucose Uptake Assays: To functionally assess the effect of the peptide on insulin sensitivity in muscle cells.
- Fatty Acid Oxidation Assays: To measure the metabolic impact of the peptide.

Signaling Pathway Diagram



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Caption: Proposed signaling pathway of TNFSF14-derived **Peptide 7**.

Histone Deacetylase 7-Derived 7-Amino Acid Peptide (7Ap): A Promoter of Wound Healing

A 7-amino acid peptide derived from histone deacetylase 7 (HDAC7), termed 7Ap, has been shown to accelerate cutaneous wound healing.

Cellular Targets and Mechanism of Action

7Ap functions by activating the Platelet-Derived Growth Factor Receptor Beta (PDGFR β) and Cyclin-Dependent Kinase 6 (CDK6) pathway.[2] This activation leads to the phosphorylation of Catenin Delta 1 (CTNND1) at serine residues, which in turn disrupts the adherens junction complex. This disruption facilitates the release and nuclear translocation of β -catenin (CTNNB1), a key component of the Wnt signaling pathway, ultimately promoting fibroblast proliferation and migration.[2]

Quantitative Data

Specific quantitative data on binding affinities or enzymatic activities were not available in the search results. The primary evidence is based on the observation of increased cell proliferation and migration both in vitro and in vivo.[2]

Experimental Protocols

The study identifying the mechanism of 7Ap likely employed the following techniques:

- **In Vivo Wound Healing Model:** A full-thickness excision wound model in rats was used to assess the efficacy of topically applied 7Ap.[2]
- **Cell Proliferation and Migration Assays:** In vitro studies with human dermal fibroblasts (HDF α) were conducted to measure the effect of 7Ap on cell proliferation (e.g., MTT assay) and migration (e.g., scratch wound assay).[2]
- **Immunoprecipitation and Western Blotting:** To demonstrate the interaction between PDGFR β and CDK6 and to assess the phosphorylation status of CTNND1 and the nuclear translocation of β -catenin.

Signaling Pathway Diagram

Caption: Signaling cascade initiated by the 7Ap peptide in wound healing.

bFGF-binding Peptide P7: An Inhibitor of Angiogenesis and Tumor Progression

A peptide designated as P7 has been identified through phage display for its ability to specifically bind to basic fibroblast growth factor (bFGF).[3]

Cellular Targets and Mechanism of Action

P7 acts as an antagonist of bFGF. By binding to bFGF, P7 inhibits its pro-proliferative and pro-invasive activities on cancer cells.[3] Specifically, it has been shown to inhibit the proliferation and migration of ovarian cancer cells (SKOV3) stimulated by bFGF.[3] Furthermore, P7 downregulates the expression of invasion-associated factors such as urokinase-type plasminogen activator (uPA), matrix metalloproteinase-2 (MMP-2), and matrix metalloproteinase-9 (MMP-9).[3]

Quantitative Data

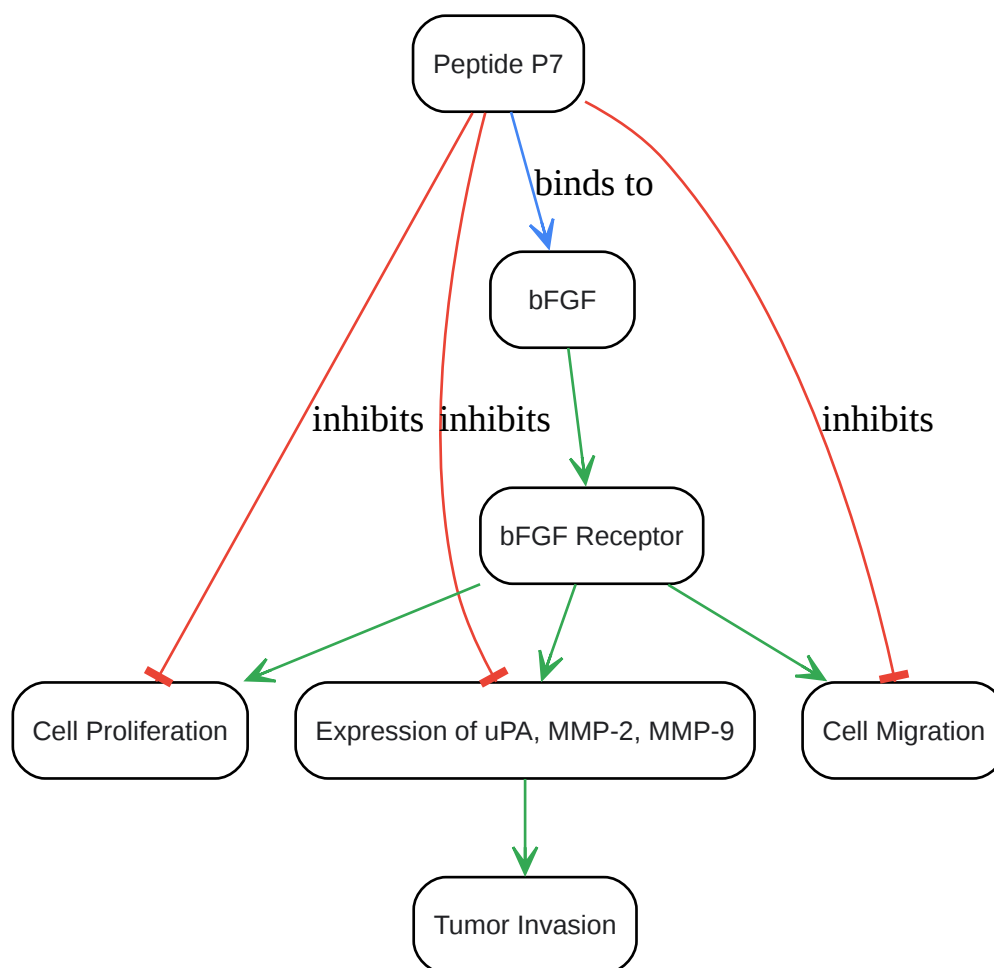
The provided search results do not contain specific quantitative data such as the binding affinity of P7 for bFGF. The inhibitory effects are described qualitatively.[3]

Experimental Protocols

The research on P7 likely involved the following experimental procedures:

- **Phage Display:** Used to screen a random peptide library to identify peptides that bind to bFGF.[3]
- **Cell Proliferation Assay (MTT Assay):** To assess the inhibitory effect of P7 on bFGF-stimulated SKOV3 cell proliferation.[3]
- **Cell Migration Assay (Scratch Wound Assay):** To evaluate the impact of P7 on the migration of bFGF-induced SKOV3 cells.[3]
- **Gene Expression Analysis (e.g., RT-qPCR or Western Blot):** To measure the expression levels of uPA, MMP-2, and MMP-9 in SKOV3 cells treated with bFGF and P7.

Logical Relationship Diagram



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Caption: Inhibitory mechanism of Peptide P7 on bFGF-mediated effects.

Hepatitis C Virus-Derived 7-Amino Acid Peptide (7P): An Anti-Inflammatory Agent

A 7-amino acid peptide (Gly-Gln-Thr-Tyr-Thr-Ser-Gly), designated 7P, is a mimic of a hypervariable region of the hepatitis C virus (HCV) envelope protein.[4]

Cellular Targets and Mechanism of Action

This peptide exhibits anti-inflammatory properties and has been shown to bind to CD81.[4] In a murine model of asthma, 7P was found to decrease airway hyperresponsiveness, airway inflammation, and Th2 responses.[4] It directly inhibits lung Th2 cell differentiation and suppresses the signal transduction of airway inflammatory cytokines.[4] Specifically, it reduces

the levels of pro-inflammatory cytokines (TNF α , IL-1 β , IL-6) and Th2 cytokines (IL-4, IL-5, IL-13).[4]

Quantitative Data

The study on 7P demonstrated a significant reduction in lung Th2 cell differentiation, from 12.2% in the vehicle group to 5.1% in the 7P-treated group.[4]

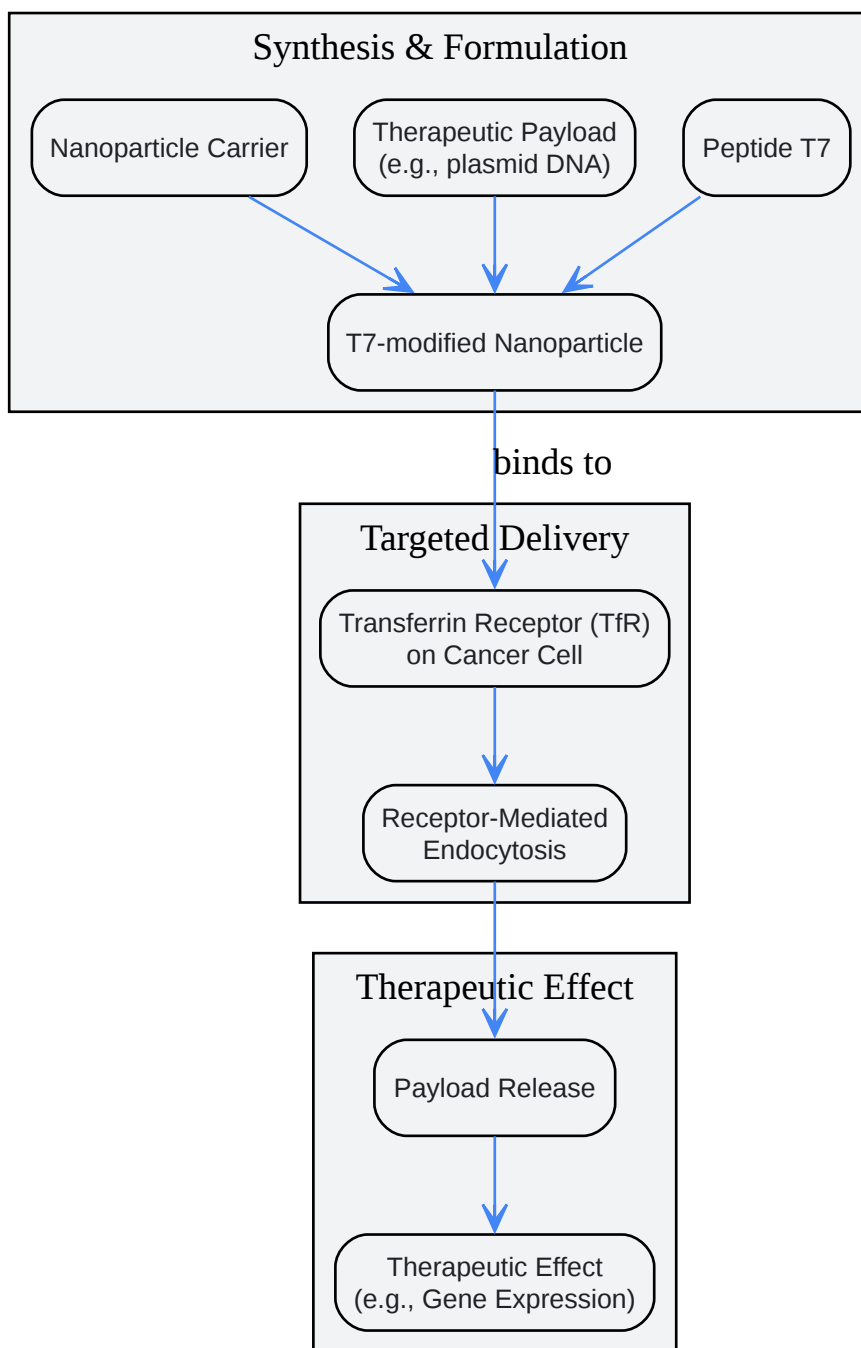
Parameter	Vehicle	7P Treated	Cell/Animal Model	Reference
Lung Th2 Cell Differentiation	12.2%	5.1%	Murine model of asthma	[4]

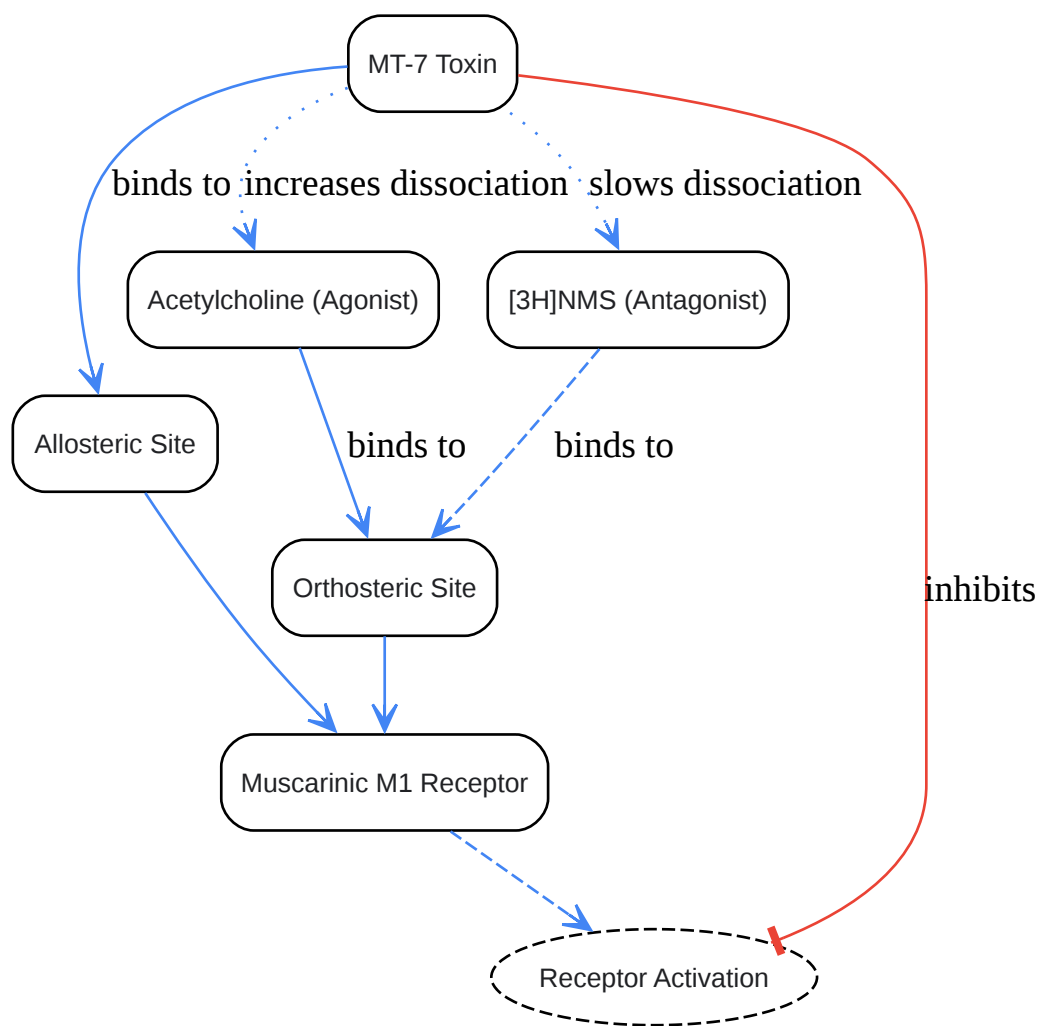
Experimental Protocols

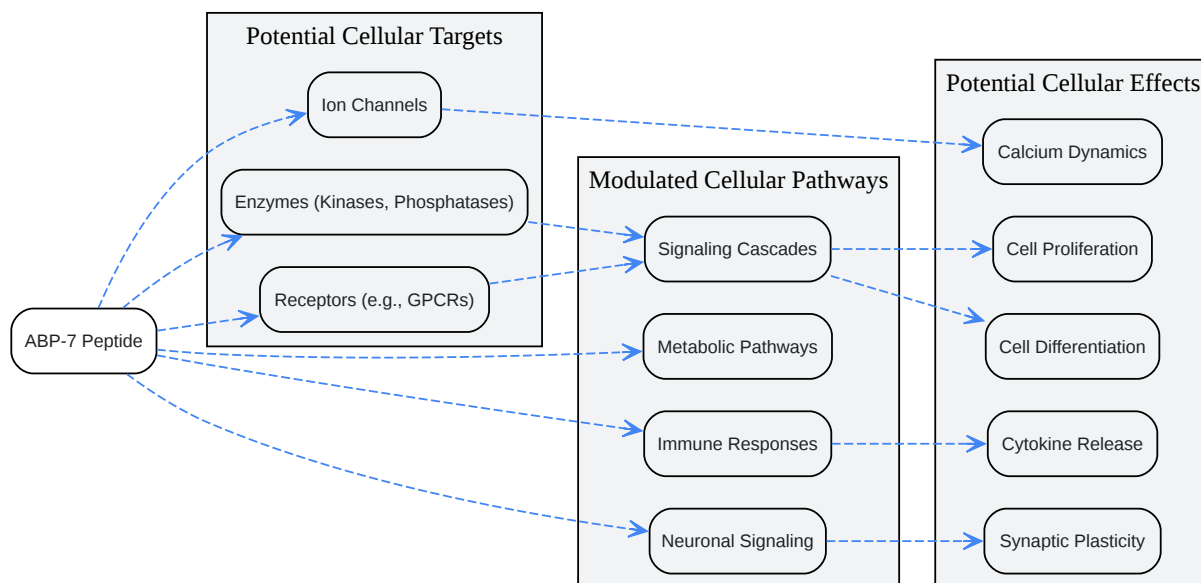
The investigation of 7P's effects likely included:

- **Murine Model of Allergic Lung Inflammation:** To induce an asthma-like phenotype and test the therapeutic potential of 7P.
- **Measurement of Airway Hyperresponsiveness:** Using techniques like whole-body plethysmography.
- **Bronchoalveolar Lavage (BAL) Fluid Analysis:** To quantify inflammatory cell infiltration and cytokine levels (e.g., via ELISA).
- **Flow Cytometry:** To analyze lymphocyte populations, particularly Th2 cells, in the lungs.
- **In Vitro T-cell Differentiation Assays:** To directly assess the impact of 7P on the differentiation of naive T-cells into Th2 cells.

Signaling Pathway Diagram







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